B1578754 Beta-Amyloid (20-42)

Beta-Amyloid (20-42)

Cat. No.: B1578754
M. Wt: 2217.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (20-42) is a truncated peptide fragment of the full-length Amyloid-β protein, a key player in the pathology of Alzheimer's disease. This specific fragment encompasses amino acid residues 20 to 42, a region critically involved in the self-assembly and aggregation process that leads to the formation of toxic oligomers and amyloid fibrils . The core hydrophobic and self-complementary segments within this C-terminal region are fundamental drivers of the cross-β-sheet structure characteristic of amyloid plaques found in the Alzheimer's brain . This peptide is an essential tool for neuroscientists and biochemical researchers focusing on the mechanisms of amyloid aggregation, fibrillogenesis, and associated neurotoxicity. By utilizing Beta-Amyloid (20-42), studies can specifically investigate the role of the C-terminal domain without the influence of the more flexible N-terminus, allowing for a more precise understanding of structure-toxicity relationships . Research applications include in vitro aggregation kinetics assays, analysis of fibril structure using techniques like electron microscopy, and cell-based models to study synaptic dysfunction and neuronal death . Its use in live human brain slice cultures has further underscored the distinct, detrimental impact of pathological amyloid on synapses . Intended Research Applications: • Mechanisms of amyloid aggregation and fibril formation. • Structure-function studies of amyloid toxicity. • Modeling synaptic damage and neuronal cell death in Alzheimer's disease. • Screening for potential therapeutic inhibitors of amyloid aggregation. Disclaimer: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the Safety Data Sheet prior to use.

Properties

Molecular Weight

2217.6

sequence

FAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Compounds

Beta-Amyloid peptides vary in length, aggregation propensity, and pathological significance. Below is a detailed comparison of Beta-Amyloid (20-42) with key isoforms:

Table 1: Comparative Analysis of Beta-Amyloid Isoforms

Compound Sequence Length Key Structural Features Aggregation Tendency Pathogenic Role Key Research Findings References
Beta-Amyloid (1-42) 42 residues Full-length, includes hydrophobic C-terminal High Primary driver of plaque formation Elevated levels correlate with AD severity; higher Aβ42/Aβ40 ratio predicts AD risk
Beta-Amyloid (1-40) 40 residues Lacks final two hydrophobic residues (Ile, Ala) Moderate Less toxic but more abundant Dominant soluble form; lower Aβ42/Aβ40 ratio associated with protective APP variants
Beta-Amyloid (25-35) 11 residues Core hydrophobic region (KLVFF) High (rapid) Used to model neurotoxicity in vitro Induces oxidative stress and apoptosis in neuronal cultures
Beta-Amyloid (20-42) 23 residues Truncated N-terminal, retains C-terminal domain Intermediate (inferred) Potential contributor to oligomer formation Limited direct data; structural similarity to Aβ17–42 suggests partial aggregation
Beta-Amyloid (17-42) 26 residues Includes LVFFAEDVGSNKGAIIGLMVGGVVIA High Forms stable oligomers and fibrils Used in studies on amyloid-induced synaptic dysfunction

Key Insights from Comparative Studies

Aggregation Dynamics: Beta-Amyloid (1-42) aggregates faster than Beta-Amyloid (1-40) due to its extended hydrophobic C-terminal domain, which promotes cross-beta sheet formation . Beta-Amyloid (25-35) lacks the full C-terminal region but includes the KLVFF motif, enabling rapid fibrillization and cytotoxicity in vitro .

Pathogenic Mechanisms :

  • Beta-Amyloid (1-42) is central to the amyloid cascade hypothesis, directly linked to synaptic loss and neuroinflammation .
  • Shorter fragments like Beta-Amyloid (25-35) bypass APP processing and directly activate apoptotic pathways, making them tools for studying acute toxicity .
  • Beta-Amyloid (20-42) may act as an intermediate oligomer, contributing to membrane disruption or seeding larger fibrils .

The APP A673T genetic variant reduces Beta-Amyloid (1-42) production by ~30%, highlighting strategies to modulate processing without disrupting physiological functions .

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

The predominant method for preparing Beta-Amyloid (20-42) is solid phase peptide synthesis (SPPS), particularly using the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. This method allows stepwise assembly of the peptide chain on a solid resin support, enabling control over peptide length and sequence.

  • Resin and Linker: Typically, poly(ethylene) glycol-polystyrene (PEG-PS) resin is used, functionalized with acid-labile linkers such as p-alkoxybenzyl alcohol or ester linkers to facilitate cleavage post-synthesis.
  • Side Chain Protection: Reactive amino acid side chains are protected using groups like Pmc for arginine, trityl for asparagine, glutamine, and histidine, Boc for lysine, and tBu for aspartic acid, glutamic acid, serine, tyrosine, and threonine to prevent undesired reactions during synthesis.
  • Coupling Reagents: Common coupling reagents include hydroxybenzotriazole (HOBt), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), often used with bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).
  • Fmoc Removal: Fmoc protecting groups are typically removed using 20% piperidine in dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Challenges in Synthesis

Beta-Amyloid (20-42) synthesis faces significant challenges due to its hydrophobic and aggregation-prone nature:

  • On-Resin Aggregation: Aggregation during synthesis can block the free N-terminus, leading to incomplete coupling and truncated peptides.
  • Low Crude Yield: Aggregation results in low recovery of the crude peptide.
  • Purification Difficulties: Purification by reverse phase-high performance liquid chromatography (RP-HPLC) often yields broad, unresolved peaks indicative of aggregation.

Strategies to Overcome Synthesis Challenges

Post-Synthesis Processing and Purification

Cleavage from Resin

  • Peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails, typically TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole in ratios such as 90:5:3:2 (v/v/v/v).
  • Cleavage is performed at room temperature for 6–8 hours to ensure complete removal without peptide degradation.

Pre-Purification Treatment

  • Crude peptides are often dissolved in strong solvents like 88% formic acid to disrupt aggregates before purification.
  • Precipitation in cold diethyl ether followed by washing and drying under vacuum helps remove cleavage reagents and impurities.

Purification by RP-HPLC

  • Purification is conducted on C4 or C18 reverse phase columns using gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).
  • Flow rates typically range from 5 to 8 mL/min with linear gradients over 55–60 minutes.
  • Peak fractions are collected manually, lyophilized, and stored at -20°C.

Preparation of Homogeneous Beta-Amyloid (20-42) Assemblies

Monomerization

  • To erase any preexisting aggregates and β-sheet structures, peptides are treated with hexafluoroisopropanol (HFIP), a strong fluorinated alcohol.
  • The peptide is then solubilized in dimethyl sulfoxide (DMSO) to maintain monomeric state prior to experimental use.

Controlled Aggregation Protocols

  • Starting from monomeric peptide solutions, specific incubation conditions (e.g., temperature, buffer composition, peptide concentration) are used to generate homogeneous oligomeric or fibrillar assemblies.
  • Atomic force microscopy (AFM) and other biophysical methods confirm the morphology and homogeneity of the assemblies.

Comparative Data Table: Key Parameters in Beta-Amyloid (20-42) Preparation

Parameter Method/Condition Outcome/Notes Reference
Resin PEG-PS with p-alkoxybenzyl linker Efficient cleavage, acid labile
Side Chain Protection Pmc (Arg), Trt (Asn, Gln, His), Boc (Lys), tBu (Asp, Glu, Ser, Tyr, Thr) Prevents side reactions during synthesis
Coupling Reagents BOP/HOBt/NMM, HATU/DIPEA, Fmoc-Aa-F Improved coupling efficiency, reduced aggregation
Fmoc Removal 20% Piperidine in DMF Effective deprotection
Cleavage Cocktail TFA/Thioanisole/EDT/Anisole (90:5:3:2) Efficient cleavage, minimal side reactions
Purification RP-HPLC on C4 column, 0.1% TFA gradient Yields high purity peptide, resolves aggregates
Monomerization Solvent Hexafluoroisopropanol (HFIP) Disrupts preformed aggregates
Storage Conditions Lyophilized, -20°C Maintains peptide stability

Research Findings and Analysis

  • Aggregation Control: The use of HFIP followed by DMSO solubilization is critical to obtain monomeric Beta-Amyloid (20-42), which serves as a reproducible starting point for aggregation studies. This approach eliminates “structural history” that could bias aggregation pathways.
  • Synthesis Efficiency: Employing preformed Fmoc-aminoacyl fluorides and elevated temperature coupling significantly improves synthesis yields and reduces incomplete couplings, especially for hydrophobic and aggregation-prone segments.
  • Purity and Homogeneity: RP-HPLC purification under acidic conditions with optimized gradients yields peptides with high purity, essential for downstream applications such as structural and functional assays.
  • Biological Relevance: Preparation methods that yield homogeneous oligomeric or fibrillar Beta-Amyloid (20-42) assemblies enable reliable biochemical and cellular studies, advancing understanding of Alzheimer’s disease pathology.

Q & A

Q. What are the standard protocols for preparing monomeric Beta-Amyloid (20-42) to minimize pre-aggregation artifacts?

Beta-Amyloid (20-42) is highly aggregation-prone, requiring careful solubilization. A common method involves dissolving lyophilized peptide in cold hexafluoroisopropanol (HFIP) to randomize secondary structures, followed by evaporation to form a film. The film is then reconstituted in anhydrous DMSO and diluted in buffer (e.g., phosphate-buffered saline). Centrifugation at 14,000 ×g removes insoluble aggregates, leaving soluble oligomers in the supernatant . Batch-specific solubility variations should be cross-referenced with certificates of analysis (CoA) .

Q. How can researchers validate the structural integrity of Beta-Amyloid (20-42) after reconstitution?

Size exclusion chromatography (SEC) and dynamic light scattering (DLS) are critical for assessing aggregation states. SEC separates monomeric and oligomeric forms, while DLS quantifies hydrodynamic radii. Circular dichroism (CD) spectroscopy further confirms secondary structure (e.g., β-sheet dominance). Cross-validation with transmission electron microscopy (TEM) provides visual confirmation of fibril morphology .

Q. What are the recommended controls for in vitro toxicity assays involving Beta-Amyloid (20-42)?

Include (1) a vehicle control (e.g., DMSO at the same concentration used for peptide dissolution), (2) scrambled-sequence peptides to isolate sequence-specific effects, and (3) pre-aggregated Beta-Amyloid (20-42) to compare oligomer- vs. fibril-induced toxicity. Use cell viability assays (MTT, LDH) with triplicate technical replicates to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Beta-Amyloid (20-42) aggregation kinetics reported across studies?

Discrepancies often arise from batch variability, solvent composition, or temperature fluctuations. Standardize protocols using:

  • Batch consistency : Use peptides from the same synthesis lot.
  • Solvent control : Monitor HFIP and DMSO purity via mass spectrometry.
  • Aggregation monitoring : Employ thioflavin T (ThT) fluorescence with real-time kinetic readouts. Statistical tools like multivariate regression can isolate confounding variables (e.g., pH, ionic strength) .

Q. What methodologies are suitable for studying Beta-Amyloid (20-42) interactions with neuronal membranes?

Use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to quantify binding affinities and mechanical perturbations. Fluorescence resonance energy transfer (FRET) with labeled peptides and lipid bilayers can map spatial interactions. For in situ studies, primary neuronal cultures treated with Beta-Amyloid (20-42) should be analyzed via live-cell imaging and calcium flux assays .

Q. How can computational modeling complement experimental studies of Beta-Amyloid (20-42) toxicity mechanisms?

Molecular dynamics (MD) simulations predict peptide-membrane interactions and oligomerization pathways. Pair MD with experimental data (e.g., NMR chemical shifts) to validate conformational ensembles. Pharmacokinetic models, such as those applied to Beta-Amyloid turnover in Alzheimer’s cohorts, can extrapolate in vitro findings to in vivo relevance .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility when publishing Beta-Amyloid (20-42) research?

  • Detailed protocols : Include solvent preparation, centrifugation parameters, and storage conditions.
  • Raw data accessibility : Upload large datasets (e.g., SEC chromatograms, DLS profiles) as supplementary files with clear metadata .
  • Batch documentation : Disclose synthesis lot numbers and CoA metrics (e.g., purity, endotoxin levels) .

Q. How should researchers address batch-to-batch variability in Beta-Amyloid (20-42) peptide synthesis?

Perform comparative aggregation assays using peptides from ≥3 independent synthesis lots. Report coefficient of variation (CV) for key metrics (e.g., lag time, ThT intensity). Collaborate with vendors to standardize synthesis protocols, emphasizing trifluoroacetic acid (TFA) removal during purification .

Data Presentation and Ethical Compliance

Q. When should raw data from Beta-Amyloid (20-42) experiments be included in appendices versus main text?

Large datasets (e.g., time-lapse microscopy images, MD simulation trajectories) belong in supplementary materials. Summarize processed data (means ± SEM, p-values) in main text tables. Follow journal guidelines for file formats (e.g., .csv for tables, .tif for images) .

Q. What frameworks guide hypothesis formulation in Beta-Amyloid (20-42) research?

Apply the PICO framework (Population: cell/animal model; Intervention: peptide concentration/duration; Comparison: scrambled peptide; Outcome: toxicity metrics) to define scope. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:

"Does Beta-Amyloid (20-42) oligomerization in hippocampal neurons (P) at 1 µM (I) compared to monomers (C) alter synaptic density (O)?" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.